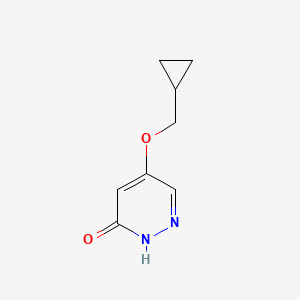

![molecular formula C8H5N3O B11917863 2H-Oxazolo[4,5-g]indazole CAS No. 21274-68-0](/img/structure/B11917863.png)

2H-Oxazolo[4,5-g]indazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2H-オキサゾロ[4,5-g]インダゾールは、オキサゾール環とインダゾール環の両方を特徴とする複素環式化合物です。 この化合物は、薬化学において重要な生物活性と応用で知られる、より広範な窒素含有複素環のクラスに属します 。2H-オキサゾロ[4,5-g]インダゾールのユニークな構造は、新たな治療薬と化学反応を探求する研究者にとって興味深い対象となっています。

2. 製法

合成経路と反応条件: 2H-オキサゾロ[4,5-g]インダゾールの合成は、通常、オキサゾール環とインダゾール環の両方の形成を伴います。一般的な方法の1つは、特定の条件下で適切な前駆体の環化を含みます。 例えば、2-アジドベンズアルデヒドとアミンの反応は、インダゾール誘導体の形成につながる可能性があります 。 さらに、銅または銀を含む、遷移金属触媒反応は、多くの場合、目的の複素環構造の形成を促進するために用いられます .

工業的製造方法: 2H-オキサゾロ[4,5-g]インダゾールに関する具体的な工業的製造方法は、広く文書化されていませんが、一般的なアプローチは、実験室規模の合成方法のスケールアップを含みます。これには、収率と純度を向上させるための反応条件の最適化と、大規模生産のための連続フロー反応器の使用が含まれます。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2H-Oxazolo[4,5-g]indazole typically involves the formation of both oxazole and indazole rings. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-azidobenzaldehydes with amines can lead to the formation of indazole derivatives . Additionally, transition metal-catalyzed reactions, such as those involving copper or silver, are often employed to facilitate the formation of the desired heterocyclic structure .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as employing continuous flow reactors for large-scale production.

化学反応の分析

反応の種類: 2H-オキサゾロ[4,5-g]インダゾールは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの試薬を用いて酸化できます。

還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの試薬を用いて行うことができます。

一般的な試薬と条件:

酸化: 過酸化水素、過マンガン酸カリウム。

還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

置換: ハロゲン(塩素、臭素)、ニトロ化剤(硝酸)、スルホン化剤(硫酸)。

主な生成物: これらの反応によって生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、ハロゲン化はハロゲン化誘導体につながる可能性があり、一方、ニトロ化はニトロ置換化合物を生成します .

科学的研究の応用

2H-オキサゾロ[4,5-g]インダゾールは、科学研究において幅広い用途があります。

作用機序

2H-オキサゾロ[4,5-g]インダゾールの作用機序には、特定の分子標的と経路との相互作用が含まれます。この化合物は、酵素や受容体に結合し、その活性を調節し、さまざまな生物学的効果をもたらします。 例えば、炎症性経路に関与する特定の酵素を阻害し、それによって抗炎症効果を発揮する可能性があります 。正確な分子標的と経路は、特定の用途や使用コンテキストによって異なる場合があります。

6. 類似の化合物との比較

2H-オキサゾロ[4,5-g]インダゾールは、次のような他の類似化合物と比較することができます。

2H-インダゾール: 両方の化合物はインダゾール環を共有していますが、2H-オキサゾロ[4,5-g]インダゾールにはオキサゾール環が追加されており、化学的および生物学的特性が異なる場合があります.

オキサゾール誘導体: これらの化合物はオキサゾール環を共有していますが、インダゾール構造がなく、反応性と用途が異なります.

ユニークさ: 2H-オキサゾロ[4,5-g]インダゾールにおけるオキサゾール環とインダゾール環の組み合わせは、さまざまな化学的および生物学的用途に活用できるユニークな骨格を提供します。 この二重環構造は、単純な対応物と比較して、化合物の安定性、反応性、および潜在的な生物活性を高める可能性があります .

類似化合物との比較

2H-Oxazolo[4,5-g]indazole can be compared with other similar compounds, such as:

Oxazole Derivatives: These compounds share the oxazole ring but lack the indazole structure, leading to differences in reactivity and applications.

Uniqueness: The combination of oxazole and indazole rings in this compound provides a unique scaffold that can be exploited for various chemical and biological applications. This dual-ring structure can enhance the compound’s stability, reactivity, and potential biological activities compared to its simpler counterparts .

特性

CAS番号 |

21274-68-0 |

|---|---|

分子式 |

C8H5N3O |

分子量 |

159.14 g/mol |

IUPAC名 |

1H-pyrazolo[4,3-g][1,3]benzoxazole |

InChI |

InChI=1S/C8H5N3O/c1-2-6-8(12-4-9-6)7-5(1)3-10-11-7/h1-4H,(H,10,11) |

InChIキー |

RCBDEUSKSFNADN-UHFFFAOYSA-N |

正規SMILES |

C1=CC2=C(C3=C1C=NN3)OC=N2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B11917816.png)

![5,6-Dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B11917827.png)